6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

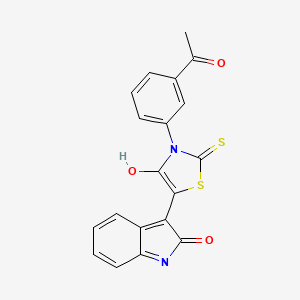

“6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one” is a chemical compound with the molecular formula C8H6Cl2N2O . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h3H,1-2H2,(H,11,13) .Physical And Chemical Properties Analysis

The molecular weight of “6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one” is 217.05 .Scientific Research Applications

Fungicide Development

This compound has been used in the design and synthesis of novel strobilurins, which are potent fungicide candidates . Strobilurins are a class of antifungal agrochemicals that have shown high efficacy, low toxicity, and broad-spectrum activity. They are suitable for a wide range of crops .

Organocatalytic Domino Michael-Hemiacetalization

The compound has been used as a reactant in organocatalytic domino Michael-hemiacetalization . This is a type of organic reaction that involves the formation of a new carbon-carbon bond through a domino process, which is a sequence of two or more transformations where the subsequent reactions happen automatically as a result of the functionality formed in the previous step .

Enantioselective Reduction

It has also been used in enantioselective reduction . This is a type of chemical reaction where one of the two mirror-image forms (enantiomers) of a molecule is selectively produced .

Preparation of Biologically Active Molecules

The compound has been used in the preparation of biologically and pharmacologically active molecules . These molecules have potential applications in various fields such as medicine, agriculture, and biochemistry .

Inhibition of CYP2C8

Research has shown that this compound can inhibit CYP2C8 . CYP2C8 is an enzyme that plays a crucial role in the metabolism of drugs in the body .

Structural Optimization Design

Based on the effective concentration (EC50) against certain fungi, the built CoMSIA model provided a useful reference for the further structural optimization design . This could lead to the development of more effective fungicides .

Future Directions

properties

IUPAC Name |

6,8-dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h3H,1-2H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAABRPMPSVUIQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N=C(C=C21)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-sulfonamide](/img/structure/B2412703.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one](/img/structure/B2412705.png)

![1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2412709.png)

![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2412715.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(4-isopropylstyryl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2412716.png)

![Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2412719.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2412720.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2412722.png)